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molecular formula C10H18O4 B018023 Diethyl propylmalonate CAS No. 2163-48-6

Diethyl propylmalonate

Cat. No. B018023
M. Wt: 202.25 g/mol
InChI Key: GRRSDGHTSMJICM-UHFFFAOYSA-N
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Patent
US06319952B1

Procedure details

TLC analysis: Silica gel 60 F254 on aluminum sheet. Eluent is mixture from petroleum ether with diethyl ether (9:1 v/v). Chromatogram is sprinkled by indicator spray and then is charred at 150° C. Composition of indicator spray: 4-methoxybenzaldehyde (10 ml), ethanol (200 ml), 98% H2SO4 (10 ml) and glacial acetic acid (2 ml). One spot. Rf 0.54.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Five
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH2:4][CH3:5])[CH3:2].CO[C:8]1[CH:15]=CC(C=O)=C[CH:9]=1.[CH2:16]([OH:18])[CH3:17].[OH:19]S(O)(=O)=O.[C:24](O)(=[O:26])C>>[CH2:9]([CH:2]([C:24]([O:18][CH2:16][CH3:17])=[O:26])[C:1]([O:3][CH2:4][CH3:5])=[O:19])[CH2:8][CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
COC1=CC=C(C=O)C=C1
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Five
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(=O)O
Step Six
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is charred at 150° C

Outcomes

Product
Name
Type
Smiles
C(CC)C(C(=O)OCC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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